3-(4-Bromophenyl)-3-hydroxypropanenitrile
Overview
Description
3-(4-Bromophenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a hydroxyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3-hydroxypropanenitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by a subsequent hydrolysis step. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium ethoxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: 3-(4-Bromophenyl)-3-oxopropanenitrile.
Reduction: 3-(4-Bromophenyl)-3-aminopropanenitrile.
Substitution: 3-(4-Methoxyphenyl)-3-hydroxypropanenitrile, 3-(4-Thiophenyl)-3-hydroxypropanenitrile.
Scientific Research Applications
3-(4-Bromophenyl)-3-hydroxypropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups, used in the synthesis of liquid crystal polymers.
3-(4-Bromophenyl)propionic acid: Another bromine-substituted phenyl compound with different chemical properties and applications.
Uniqueness
3-(4-Bromophenyl)-3-hydroxypropanenitrile is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis
Properties
IUPAC Name |
3-(4-bromophenyl)-3-hydroxypropanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIXYALEBZJFSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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